C‑Terminal Glycine Eliminates Epimerization: Boc‑ile‑gly‑OH vs. Boc‑ile‑X‑OH (X = Val, Leu, Ile)
In fragment‑condensation strategies, epimerization at the C‑terminal residue is a primary yield‑limiting factor. When the C‑terminal amino acid is glycine, the α‑carbon is achiral, making epimerization mechanistically impossible [1]. For any other L‑amino acid (e.g., valine, leucine, or isoleucine), activation of the carboxyl group proceeds through an oxazol‑5(4H)‑one intermediate that racemizes the α‑center, typically resulting in 1‑5% D‑epimer per coupling step under standard conditions [1]. Boc‑ile‑gly‑OH therefore affords 0% epimerization at the C‑terminus, whereas a hypothetical Boc‑ile‑val‑OH analog would incur an intrinsic epimerization burden of ~1‑5% per coupling [1].
| Evidence Dimension | Epimerization (racemization) at the C‑terminal residue during carboxyl activation |
|---|---|
| Target Compound Data | 0% epimerization (achiral α‑carbon) |
| Comparator Or Baseline | Boc‑protected dipeptides with a chiral C‑terminal amino acid (e.g., Val, Leu, Ile): ~1‑5% D‑epimer per coupling |
| Quantified Difference | Complete elimination of epimerization (0% vs. 1‑5%) |
| Conditions | Fragment condensation in solution‑phase peptide synthesis; carboxyl activation via standard coupling reagents (e.g., DCC/HOBt or DIC/Oxyma) |
Why This Matters
Zero C‑terminal epimerization simplifies purification and ensures stereochemical fidelity, critical for bioactive peptides where even low D‑amino acid content can abolish activity.
- [1] R. Nyfeler. Chapter 15: Peptide Synthesis via Fragment Condensation. In: Methods of Organic Chemistry (Houben‑Weyl), Vol. E 22a, 4th Ed. Thieme; 2002: pp 307‑308. View Source
